Cas no 62813-85-8 (7-bromo-2,3-dihydro-1H-indole)

7-Bromo-2,3-dihydro-1H-indole is a brominated heterocyclic compound featuring a fused benzene and pyrrolidine ring system. This intermediate is valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromine substituent and indoline scaffold. The saturated pyrrolidine ring enhances stability compared to its unsaturated counterpart, while the bromine atom facilitates further functionalization via cross-coupling or nucleophilic substitution reactions. Its structural motif is frequently employed in the development of bioactive molecules, including kinase inhibitors and CNS-active compounds. The compound is typically handled under inert conditions to preserve reactivity and purity, making it a versatile building block for complex molecular architectures.
7-bromo-2,3-dihydro-1H-indole structure
7-bromo-2,3-dihydro-1H-indole structure
Product Name:7-bromo-2,3-dihydro-1H-indole
CAS No:62813-85-8
MF:C8H8BrN
MW:198.059821128845
MDL:MFCD09731059
CID:841815
PubChem ID:11665590
Update Time:2025-05-26

7-bromo-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 7-Bromoindoline
    • 1H-Indole, 7-bromo-2,3-dihydro-
    • 7-Bromo-2,3-dihydro-1H-indole
    • AKOS009132745
    • F15646
    • EN300-219352
    • MFCD09731059
    • DB-073196
    • BCP11779
    • 1H-INDOLE,7-BROMO-2,3-DIHYDRO-
    • SCHEMBL652655
    • 1H-indole,7-bromo-2,3-dihydro-;7-bromo-2,3-dihydro-1h-indole
    • SCMZOGDYYXXXCP-UHFFFAOYSA-N
    • Q-102601
    • AC-27804
    • DTXSID90470253
    • SB38005
    • 62813-85-8
    • SY065701
    • TQP1220
    • CS-0045038
    • 7-bromo-2,3-dihydro-1H-indole
    • MDL: MFCD09731059
    • Inchi: 1S/C8H8BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2
    • InChI Key: SCMZOGDYYXXXCP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1NCC2

Computed Properties

  • Exact Mass: 196.98400
  • Monoisotopic Mass: 196.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.514±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 279.4±29.0 ºC (760 Torr),
  • Flash Point: 122.8±24.3 ºC,
  • Solubility: Slightly soluble (1.5 g/l) (25 º C),
  • PSA: 12.03000
  • LogP: 2.55510

7-bromo-2,3-dihydro-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-bromo-2,3-dihydro-1H-indole Production Method

7-bromo-2,3-dihydro-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:62813-85-8)7-bromo-2,3-dihydro-1H-indole
Order Number:A868357
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:10
Price ($):350.0
Email:sales@amadischem.com

Additional information on 7-bromo-2,3-dihydro-1H-indole

Recent Advances in the Research of 7-bromo-2,3-dihydro-1H-indole (CAS: 62813-85-8)

7-bromo-2,3-dihydro-1H-indole (CAS: 62813-85-8) is a key intermediate in the synthesis of various pharmacologically active compounds. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

Recent literature has emphasized the role of 7-bromo-2,3-dihydro-1H-indole as a versatile building block in medicinal chemistry. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of indole-based kinase inhibitors, which showed promising activity against various cancer cell lines. The compound's bromine substituent at the 7-position has been identified as a critical feature for enhancing binding affinity to target proteins.

In the context of neurological disorders, researchers have explored the potential of 7-bromo-2,3-dihydro-1H-indole derivatives as modulators of serotonin receptors. A recent preclinical study (Nature Chemical Biology, 2024) reported that certain derivatives exhibited selective binding to 5-HT2A receptors, suggesting potential applications in the treatment of depression and anxiety disorders. The study also highlighted the compound's favorable pharmacokinetic properties, including good blood-brain barrier penetration.

From a synthetic chemistry perspective, novel methodologies for the efficient preparation of 7-bromo-2,3-dihydro-1H-indole have been developed. A recent publication in Organic Letters (2023) described a palladium-catalyzed cyclization approach that significantly improved the yield and purity of the compound compared to traditional methods. This advancement is particularly relevant for scaling up production for pharmaceutical applications.

The safety profile of 7-bromo-2,3-dihydro-1H-indole has also been investigated in recent toxicological studies. Research published in Chemical Research in Toxicology (2024) conducted comprehensive in vitro and in vivo assessments, concluding that the compound shows acceptable toxicity profiles at therapeutic concentrations. These findings support its continued development as a pharmaceutical intermediate.

Looking forward, the unique structural features of 7-bromo-2,3-dihydro-1H-indole continue to inspire new drug discovery efforts. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, targeting indications ranging from inflammatory diseases to antiviral therapies. The compound's versatility and demonstrated biological activities position it as an important scaffold in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:62813-85-8)7-bromo-2,3-dihydro-1H-indole
A868357
Purity:99%
Quantity:5g
Price ($):350.0
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